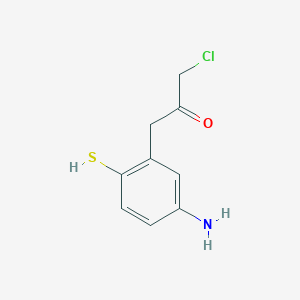
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one is an organic compound that features both amino and mercapto functional groups attached to a phenyl ring, along with a chloropropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-mercaptophenol.
Chlorination: The phenolic group is chlorinated using thionyl chloride or phosphorus pentachloride to form 5-amino-2-mercaptophenyl chloride.
Alkylation: The chlorinated intermediate is then reacted with 3-chloropropan-2-one under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one can undergo various types of chemical reactions:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one involves its interaction with biological molecules through its functional groups:
Molecular Targets: The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity.
Pathways Involved: It may interfere with metabolic pathways by inhibiting key enzymes or by acting as a substrate analog.
相似化合物的比较
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Shares the mercapto and amino functionalities but has a different ring structure.
3-Chloro-1-(5-mercapto-2-aminophenyl)propan-2-one: A positional isomer with similar functional groups but different spatial arrangement.
Uniqueness
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups and their positions on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
生物活性
1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of amino and mercapto functional groups, along with a chloropropanone moiety. Its molecular formula is C10H12ClN2OS, with a molecular weight of approximately 215.7 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The structural features of this compound contribute significantly to its biological activity. The presence of both amino and mercapto groups allows for various interactions with biological molecules, potentially influencing enzyme activity and metabolic pathways.
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClN2OS |
| Molecular Weight | 215.7 g/mol |
| Boiling Point | ~368.5 °C |
| Density | ~1.324 g/cm³ |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The amino group can form hydrogen bonds with various biological targets, while the mercapto group may interact with metal ions, enhancing the compound's reactivity and efficacy against microbial pathogens.
Anticancer Potential
The compound's structure suggests potential anticancer activity, likely due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that similar compounds can act as substrate analogs, interfering with metabolic pathways critical for tumor growth. Further investigations are needed to elucidate the precise mechanisms through which this compound exerts its anticancer effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes by mimicking substrates or through covalent bonding with active sites.
- Metal Ion Coordination : The mercapto group facilitates coordination with metal ions, which may be essential for the activity of certain metalloenzymes.
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, potentially altering their function.
属性
分子式 |
C9H10ClNOS |
|---|---|
分子量 |
215.70 g/mol |
IUPAC 名称 |
1-(5-amino-2-sulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNOS/c10-5-8(12)4-6-3-7(11)1-2-9(6)13/h1-3,13H,4-5,11H2 |
InChI 键 |
DYLQVWPJNHQVMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)CC(=O)CCl)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















